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Compound of Interest

Compound Name: Lintopride

Cat. No.: B1675548

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lintopride is a substituted benzamide with prokinetic gastrointestinal activity, primarily acting
as a 5-HT4 receptor agonist.[1] This technical guide provides a comprehensive overview of
Lintopride, including its chemical and physical properties. Due to the limited availability of a
specific, publicly documented synthesis pathway, this guide proposes a plausible synthetic
route based on established chemical principles for analogous compounds. Furthermore, it
details the expected analytical characterization of Lintopride using modern spectroscopic
techniques and outlines standardized, detailed experimental protocols for the evaluation of its
biological activity, including receptor binding and functional assays. This document is intended
to serve as a foundational resource for researchers and professionals involved in the study and
development of gastrointestinal prokinetic agents.

Introduction

Lintopride, with the IUPAC name 4-amino-5-chloro-N-[(1-ethyl-4,5-dihydro-1H-imidazol-2-
yl)methyl]-2-methoxybenzamide, is a compound of interest for its potential therapeutic effects
on gastrointestinal motility.[1] Its mechanism of action is primarily attributed to its agonistic
activity at serotonin 5-HT4 receptors, which are known to play a crucial role in regulating
peristalsis and other gastrointestinal functions. This guide provides a detailed technical
overview of Lintopride, covering its synthesis, characterization, and biological evaluation.
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Chemical and Physical Properties

A summary of the key chemical and physical properties of Lintopride is presented in Table 1.
This data is compiled from publicly available chemical databases.

Table 1. Chemical and Physical Properties of Lintopride

Property Value

IUPAC Name 4-amino-5-chloro-N-[(1-ethyl-4,5-dihydro-1H-
imidazol-2-yl)methyl]-2-methoxybenzamide[1]

Synonyms ACEMM, Lintoprida, Lintopridum[1]

CAS Number 107429-63-0[1]

Molecular Formula C14H19CIN4O2

Molecular Weight 310.78 g/mol

Predicted Boiling Point 494.1 £45.0 °C

Predicted Density 1.35+ 0.1 g/cm3

Solubility Soluble in DMSO

Synthesis of Lintopride

A specific, peer-reviewed synthesis for Lintopride is not readily available in the public domain.
However, a plausible synthetic route can be proposed based on the known synthesis of
structurally similar benzamide derivatives, such as ltopride and other 4-amino-5-chloro-2-
methoxybenzamides. The proposed synthesis involves the amidation of a carboxylic acid
derivative with a suitable amine.

Proposed Synthetic Pathway:
The synthesis of Lintopride can be envisioned in two main stages:

e Synthesis of the key intermediate: 4-amino-5-chloro-2-methoxybenzoic acid.
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» Amide coupling: Reaction of the benzoic acid derivative with 2-(aminomethyl)-1-ethyl-4,5-
dihydro-1H-imidazole.

A generalized reaction scheme is presented below:

Stage 1: Intermediate Synthesis

1
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Caption: Proposed synthetic pathway for Lintopride.
Detailed Experimental Protocol (Hypothetical):
Stage 1: Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid

e To a solution of 4-amino-2-methoxybenzoic acid in a suitable solvent (e.g., DMF or acetic
acid), add an equimolar amount of a chlorinating agent such as N-chlorosuccinimide (NCS).

« Stir the reaction mixture at room temperature for several hours until the reaction is complete,
as monitored by Thin Layer Chromatography (TLC).

o Upon completion, the reaction mixture is poured into water, and the precipitated product is
collected by filtration.

e The crude product can be purified by recrystallization from a suitable solvent system (e.g.,
ethanol/water).
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Stage 2: Synthesis of 2-(aminomethyl)-1-ethyl-4,5-dihydro-1H-imidazole

This intermediate can be prepared from N-ethylethylenediamine through cyclization with a
suitable one-carbon source, such as a derivative of cyanogen bromide or a similar reagent,
followed by reduction of the resulting amidine.

Stage 3: Amide Coupling to form Lintopride

Dissolve 4-amino-5-chloro-2-methoxybenzoic acid in an anhydrous aprotic solvent such as
dichloromethane (DCM) or dimethylformamide (DMF).

¢ Add an activating agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-
dimethylaminopropyl)carbodiimide (EDC), along with a catalyst like 4-dimethylaminopyridine
(DMAP).

 To this activated mixture, add a solution of 2-(aminomethyl)-1-ethyl-4,5-dihydro-1H-imidazole
in the same solvent.

 Stir the reaction mixture at room temperature overnight.
e Monitor the reaction progress by TLC.
e Once the reaction is complete, filter off any precipitated urea by-product (if DCC is used).

o The filtrate is then washed sequentially with a dilute acid solution (e.g., 1N HCI), a dilute
base solution (e.g., saturated NaHCOs), and brine.

o The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is
removed under reduced pressure.

e The resulting crude Lintopride can be purified by column chromatography on silica gel.

Characterization of Lintopride

The structural elucidation and confirmation of the synthesized Lintopride would be performed
using a combination of spectroscopic methods.

Table 2: Expected Spectroscopic Data for Lintopride
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Technique Expected Observations

- Aromatic protons in the 6-8 ppm region. -
Methoxy group singlet around 3.8-4.0 ppm. -
Signals for the ethyl group (triplet and quartet). -

1H NMR Methylene and methine protons of the
dihydroimidazole ring. - Amine and amide
protons (may be broad and exchangeable with
D20).

- Aromatic carbons in the 100-160 ppm region. -
Carbonyl carbon of the amide around 165-170

13C NMR ppm. - Methoxy carbon around 55-60 ppm. -
Aliphatic carbons of the ethyl and

dihydroimidazole moieties.

- N-H stretching vibrations (amine and amide) in
the 3200-3500 cm~1 region. - C-H stretching
vibrations (aromatic and aliphatic) in the 2800-
3100 cm~1 region. - C=0 stretching vibration
(amide) around 1640-1680 cm™1, - C=N
stretching of the dihydroimidazole ring. - C-O

IR Spectroscopy

stretching of the methoxy group. - C-Cl

stretching vibration.

- Amolecular ion peak [M]* or protonated
molecular ion peak [M+H]* corresponding to the
Mass Spectrometry molecular weight of Lintopride (310.78 for the
free base). - Characteristic fragmentation
patterns corresponding to the loss of side chains

and cleavage of the amide bond.

Biological Activity and Mechanism of Action

Lintopride is a 5-HT4 receptor agonist. The activation of 5-HT4 receptors, which are G-protein
coupled receptors, leads to the stimulation of adenylyl cyclase, resulting in an increase in
intracellular cyclic adenosine monophosphate (CAMP) levels. This signaling cascade in enteric
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neurons is thought to promote the release of acetylcholine, a neurotransmitter that stimulates
smooth muscle contraction and enhances gastrointestinal motility.
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Caption: Signaling pathway of Lintopride via the 5-HT4 receptor.

Experimental Protocols for Biological Evaluation

The following are detailed, standard protocols that can be used to assess the biological activity
of Lintopride.

5-HT4 Receptor Binding Assay

This assay determines the affinity of Lintopride for the 5-HT4 receptor.

Incubate membranes with radiolabeled
ligand (e.g., [*H]-GR113808)
and varying concentrations of Lintopride

Separate bound from free radioligand Quantify bound radioactivity Data analysis to determine
(e.g., rapid filtration) (scintillation counting) ICso and Ki values

Click to download full resolution via product page
Caption: Workflow for a 5-HT4 receptor binding assay.
Methodology:

 Membrane Preparation: Homogenize tissues or cells expressing the 5-HT4 receptor (e.g.,
guinea pig striatum or a stable cell line) in ice-cold buffer. Centrifuge the homogenate and
resuspend the pellet (membrane fraction) in fresh buffer.

e Binding Reaction: In a 96-well plate, add the membrane preparation, a radiolabeled 5-HT4
antagonist (e.g., [(H]-GR113808), and varying concentrations of Lintopride.

¢ Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes)
to allow binding to reach equilibrium.

« Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the
membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer
to remove non-specific binding.
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o Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the
radioactivity using a scintillation counter.

» Data Analysis: Plot the percentage of specific binding against the logarithm of the Lintopride
concentration. Determine the ICso value (the concentration of Lintopride that inhibits 50% of
the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the
Cheng-Prusoff equation.

Intracellular cAMP Measurement Assay

This functional assay measures the ability of Lintopride to stimulate cCAMP production
following 5-HT4 receptor activation.

Methodology:

o Cell Culture: Plate cells stably expressing the 5-HT4 receptor (e.g., CHO or HEK293 cells) in
a 96-well plate and grow to confluence.

e Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase inhibitor
(e.g., IBMX) to prevent CAMP degradation.

» Stimulation: Add varying concentrations of Lintopride to the cells and incubate for a specific
time (e.g., 30 minutes) at 37°C.

o Cell Lysis and cAMP Quantification: Lyse the cells and measure the intracellular cAMP levels
using a commercially available cAMP assay kit (e.g., TR-FRET, HTRF, or ELISA-based kits).

o Data Analysis: Plot the cCAMP concentration against the logarithm of the Lintopride
concentration to generate a dose-response curve and determine the ECso value (the
concentration of Lintopride that produces 50% of the maximal response).

In Vivo Gastrointestinal Motility Assay (Charcoal Meal
Transit)

This in vivo assay assesses the prokinetic effect of Lintopride in animal models.

Methodology:
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» Animal Preparation: Fast mice or rats overnight with free access to water.

e Drug Administration: Administer Lintopride or vehicle control orally (p.o.) or intraperitoneally
(i.p.) at a predetermined time before the start of the transit measurement.

e Charcoal Meal Administration: Administer a charcoal meal (e.g., 5% charcoal in 10% gum
arabic) orally to each animal.

» Transit Time Measurement: After a specific time (e.g., 20-30 minutes), euthanize the animals
by cervical dislocation.

o Measurement: Carefully dissect the small intestine from the pylorus to the cecum. Measure
the total length of the small intestine and the distance traveled by the charcoal meal.

« Data Analysis: Calculate the gastrointestinal transit as a percentage of the total length of the
small intestine traveled by the charcoal front. Compare the transit in the Lintopride-treated
group to the vehicle-treated group.

Conclusion

This technical guide provides a comprehensive overview of the synthesis, characterization, and
biological evaluation of Lintopride. While a specific published synthesis protocol remains
elusive, a plausible synthetic route has been proposed. The expected analytical data and
detailed experimental protocols for assessing its 5-HT4 receptor agonist activity are provided to
facilitate further research and development of this and related prokinetic agents. The
information presented herein is intended to serve as a valuable resource for scientists and
researchers in the field of gastrointestinal drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis and
Characterization of Lintopride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1675548#lintopride-synthesis-and-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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